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Compound of Interest

Compound Name: Vibegron

Cat. No.: B611683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Vibegron is a potent and highly selective agonist of the β3-adrenergic receptor, developed for

the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence,

urgency, and urinary frequency.[1] Marketed under the brand name Gemtesa®, it represents a

significant advancement in the pharmacological management of OAB, offering a targeted

mechanism of action with a favorable safety profile. This technical guide provides an in-depth

overview of the molecular structure, chemical properties, and pharmacological characteristics

of Vibegron, intended to serve as a valuable resource for the scientific community.

Molecular Structure
Vibegron is a complex synthetic molecule with four chiral centers, contributing to its specific

interaction with the β3-adrenergic receptor.[2] Its structure has been elucidated and confirmed

using various analytical techniques, including Nuclear Magnetic Resonance (NMR), mass

spectrometry, and X-ray crystallography.[3]
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Identifier Value

Chemical Name

(6S)-N-[4-[[(2S,5R)-5-[(R)-

hydroxy(phenyl)methyl]pyrrolidin-2-

yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-

pyrrolo[1,2-a]pyrimidine-6-carboxamide[4]

IUPAC Name

(6S)-N-[4-[[(2S,5R)-5-[(R)-

hydroxy(phenyl)methyl]pyrrolidin-2-

yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-

pyrrolo[1,2-a]pyrimidine-6-carboxamide[4]

CAS Number 1190389-15-1

Molecular Formula C₂₆H₂₈N₄O₃

Molecular Weight 444.53 g/mol

Synonyms MK-4618, KRP-114V, URO-901, RVT-901

Structural Representation
2D Structure:

2D Structure of Vibegron

3D Conformation:

A three-dimensional representation of Vibegron highlights the spatial arrangement of its atoms,

which is crucial for its specific binding to the β3-adrenergic receptor. The molecule's

stereochemistry is fixed and it is not prone to racemization.

Chemical and Physical Properties
Vibegron is a white to off-white crystalline powder. A specific melting point has not been

publicly disclosed in the reviewed literature.
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The physicochemical properties of Vibegron are critical for its absorption, distribution,

metabolism, and excretion (ADME) profile.

Property Value Source

pKa 1.6, 8.7 ± 0.1

Calculated logP (cLogP) 1.87

Aqueous Solubility 0.16 mg/mL (sparingly soluble)

Topological Polar Surface Area

(TPSA)
94.03 Å²

Note: While the values for pKa, logP, and solubility are available, detailed experimental

protocols for their determination are not extensively published. The FDA review mentions the

use of equilibrium solubility studies.

Pharmacology
Vibegron's therapeutic effect is derived from its selective activation of the β3-adrenergic

receptor, which is the predominant β-adrenoceptor subtype in the human detrusor muscle of

the bladder.

Mechanism of Action and Signaling Pathway
Activation of the β3-adrenergic receptor by Vibegron initiates a downstream signaling cascade

that leads to the relaxation of the detrusor smooth muscle, thereby increasing the bladder's

capacity to store urine.

Receptor Binding: Vibegron binds to and activates the β3-adrenergic receptor on the

surface of detrusor smooth muscle cells.

G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl

cyclase.
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cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine

monophosphate (cAMP).

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads

to the activation of Protein Kinase A (PKA).

Muscle Relaxation: PKA activation results in the phosphorylation of various downstream

targets, ultimately leading to a decrease in intracellular Ca²⁺ levels and the relaxation of the

detrusor smooth muscle.
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Caption: Vibegron's mechanism of action via the β3-adrenergic receptor signaling cascade.
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Potency and Selectivity
Vibegron exhibits high potency and remarkable selectivity for the human β3-adrenergic

receptor over β1- and β2-adrenergic receptors. This selectivity is crucial for minimizing off-

target effects, such as cardiovascular side effects associated with β1- and β2-adrenergic

receptor activation.

Parameter Vibegron Mirabegron Source

β3-AR EC₅₀ (nM) 1.1 - 2.13 10.0

β1-AR Activity
No measurable

activity
Low activity

β2-AR Activity Low activity Some activity

β3/β1 Selectivity >7937-fold 517-fold

β3/β2 Selectivity >7937-fold 496-fold

Maximum β3

Response (Eₘₐₓ)
99.2% 80.4%

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug that

induces a response halfway between the baseline and maximum after a specified exposure

time. Eₘₐₓ (Maximum effect) is the maximal response a drug can produce.

Experimental Protocols
In Vitro Functional Assay: cAMP Accumulation
The potency and selectivity of Vibegron are typically determined using in vitro functional

assays that measure the accumulation of cyclic AMP (cAMP) in cells engineered to express

specific β-adrenergic receptor subtypes.

Objective: To determine the EC₅₀ and intrinsic activity of Vibegron at human β1-, β2-, and β3-

adrenergic receptors.

Methodology:
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Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells or Human Embryonic

Kidney (HEK) 293 cells are cultured and transfected with plasmids encoding for the human

β1-, β2-, or β3-adrenergic receptors.

Cell Plating: Transfected cells are plated in multi-well plates and incubated to allow for cell

attachment and receptor expression.

Compound Incubation: Cells are incubated with increasing concentrations of Vibegron or a

reference agonist (e.g., isoproterenol) for a defined period.

cAMP Measurement: The intracellular cAMP levels are quantified using a competitive

immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF)

technology.

Data Analysis: Concentration-response curves are generated by plotting the cAMP response

against the logarithm of the drug concentration. The EC₅₀ and Eₘₐₓ values are then

determined using non-linear regression analysis.
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In Vitro cAMP Accumulation Assay Workflow
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Caption: A generalized workflow for determining Vibegron's in vitro potency.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b611683?utm_src=pdf-body-img
https://www.benchchem.com/product/b611683?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Trial Design for Overactive Bladder
The efficacy and safety of Vibegron for the treatment of OAB have been established in large-

scale, randomized, double-blind, placebo- and active-controlled clinical trials.

Objective: To evaluate the efficacy and safety of Vibegron in patients with OAB.

Methodology (Example from a Phase 3 Trial):

Patient Population: Adult patients with a clinical diagnosis of OAB, meeting specific criteria

for urinary frequency and urgency/urge incontinence episodes.

Study Design: A multicenter, randomized, double-blind, parallel-group study.

Treatment Arms:

Vibegron (e.g., 75 mg once daily)

Placebo

Active Comparator (e.g., Tolterodine)

Primary Efficacy Endpoints:

Change from baseline in the average daily number of micturitions.

Change from baseline in the average daily number of urge urinary incontinence episodes.

Secondary Efficacy Endpoints:

Change from baseline in the average daily number of urgency episodes.

Change from baseline in the average volume voided per micturition.

Safety Assessments: Monitoring of adverse events, vital signs (including blood pressure and

heart rate), and clinical laboratory tests.

Data Collection: Patient diaries are used to record OAB symptoms throughout the study

period.
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Statistical Analysis: Appropriate statistical methods are used to compare the changes in

efficacy endpoints between the treatment groups.

Conclusion
Vibegron is a well-characterized, potent, and highly selective β3-adrenergic receptor agonist.

Its distinct molecular structure and favorable chemical properties contribute to its clinical

efficacy and safety profile in the treatment of overactive bladder. The data presented in this

guide, including its pharmacological activity and the methodologies used for its evaluation,

provide a solid foundation for further research and development in the field of urology and

adrenergic receptor pharmacology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611683?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

